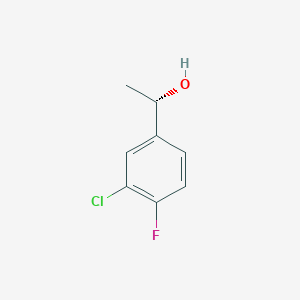
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3-chloro-4-fluorophenyl)acetone, using chiral reducing agents. Common reducing agents include borane complexes and chiral catalysts, which ensure the selective formation of the (1S) enantiomer.
Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes, utilizing hydrogenation techniques with chiral catalysts. The reaction conditions are optimized to achieve high yields and enantiomeric purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, (3-chloro-4-fluorophenyl)acetone.
Reduction: The compound can be further reduced to form (1S)-1-(3-chloro-4-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed:
Oxidation: (3-chloro-4-fluorophenyl)acetone
Reduction: (1S)-1-(3-chloro-4-fluorophenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for investigating enzyme-substrate interactions and stereoselective binding.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It is explored for its pharmacological activities, including its potential as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its applications extend to the manufacture of agrochemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism by which (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biological macromolecules. The molecular pathways involved include enzyme inhibition, receptor modulation, and signal transduction.
Comparaison Avec Des Composés Similaires
- (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
- (1S)-1-(3-chloro-4-fluorophenyl)ethane
- (1S)-1-(3-chloro-4-fluorophenyl)acetone
Comparison: Compared to its enantiomer, (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, the (1S) enantiomer exhibits different biological activities and binding affinities due to its stereochemistry. The presence of the hydroxyl group in (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol distinguishes it from (1S)-1-(3-chloro-4-fluorophenyl)ethane, which lacks this functional group. The ketone derivative, (1S)-1-(3-chloro-4-fluorophenyl)acetone, differs in its reactivity and chemical behavior, making this compound unique in its applications and properties.
Propriétés
IUPAC Name |
(1S)-1-(3-chloro-4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGSPHGSOUBBIC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2448736.png)
![1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide](/img/structure/B2448740.png)

![3-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE](/img/structure/B2448742.png)
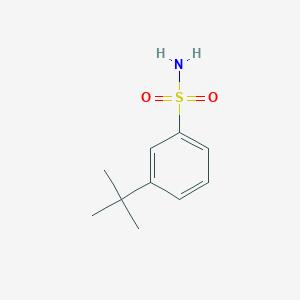
![methyl 2-[[(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2448748.png)
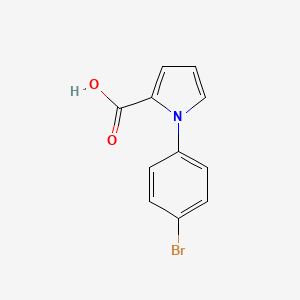
![2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2448751.png)
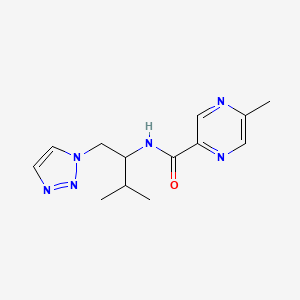

![6-Ethyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448754.png)
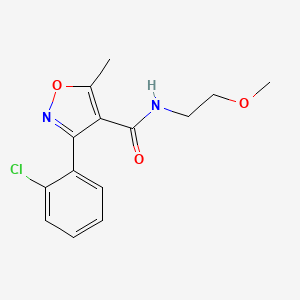
![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B2448756.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2448757.png)
